Cas no 278-08-0 (3-Azabicyclo[3.2.0]heptane)

3-Azabicyclo[3.2.0]heptane is a bicyclic organic compound featuring a nitrogen atom within its fused ring structure, making it a valuable scaffold in medicinal chemistry and pharmaceutical research. Its rigid, compact framework serves as a versatile intermediate for synthesizing biologically active molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. The strained ring system enhances binding affinity and selectivity in target interactions. Its synthetic utility is further underscored by its compatibility with various functionalization strategies, enabling precise modifications for structure-activity relationship (SAR) studies. This compound is particularly useful in exploring novel pharmacophores due to its unique stereochemical and electronic properties.
3-Azabicyclo[3.2.0]heptane structure
3-Azabicyclo[3.2.0]heptane structure
Product Name:3-Azabicyclo[3.2.0]heptane
CAS No:278-08-0
MF:C6H11N
MW:97.1582415103912
MDL:MFCD20230900
CID:1034860
PubChem ID:67234808
Update Time:2025-06-26

3-Azabicyclo[3.2.0]heptane Chemical and Physical Properties

Names and Identifiers

    • 3-Azabicyclo[3.2.0]heptane
    • NEOIOGUWEUTYIH-UHFFFAOYSA-N
    • A918658
    • 278-08-0
    • AKOS006346267
    • CS-0046701
    • PB22724
    • AM806556
    • 3-Aza-bicyclo[3.2.0]heptane
    • DB-304466
    • EN300-301080
    • P11721
    • MDL: MFCD20230900
    • Inchi: 1S/C6H11N/c1-2-6-4-7-3-5(1)6/h5-7H,1-4H2
    • InChI Key: NEOIOGUWEUTYIH-UHFFFAOYSA-N
    • SMILES: N1CC2CCC2C1

Computed Properties

  • Exact Mass: 97.089149355g/mol
  • Monoisotopic Mass: 97.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 70.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 12Ų

3-Azabicyclo[3.2.0]heptane Security Information

  • Storage Condition:Sealed in dry,2-8°C

3-Azabicyclo[3.2.0]heptane Pricemore >>

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3-Azabicyclo[3.2.0]heptane Suppliers

Amadis Chemical Company Limited
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(CAS:278-08-0)3-Azabicyclo[3.2.0]heptane
Order Number:A918658
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:07
Price ($):1905.0
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Additional information on 3-Azabicyclo[3.2.0]heptane

3-Azabicyclo[3.2.0]heptane: A Comprehensive Overview

The compound CAS No 278-08-0, also known as 3-Azabicyclo[3.2.0]heptane, is a bicyclic amine with a unique structural arrangement that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of nitrogen-containing bicyclic compounds, which are characterized by their rigid and stable structures, making them valuable in various applications.

3-Azabicyclo[3.2.0]heptane is a derivative of the bicyclo[3.2.0]heptane system, where a nitrogen atom is incorporated into the structure at the third position of the seven-membered ring system. This structural modification introduces distinct electronic and steric properties, which have been extensively studied in recent years. The compound's structure consists of two fused rings: a three-membered ring and a two-membered ring, creating a highly strained system that imparts unique reactivity and selectivity in chemical reactions.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of CAS No 278-08-0 and its derivatives, facilitating their exploration in diverse chemical and biological contexts. For instance, researchers have utilized this compound as a building block in the construction of complex molecular architectures, such as macrocycles and polycycles, which are of interest in drug discovery and materials science.

The bicyclic structure of 3-Azabicyclo[3.2.0]heptane has been exploited in the development of novel catalysts for organic transformations. Its rigid framework provides an ideal platform for controlling the stereochemistry of reactions, making it a promising candidate for asymmetric catalysis applications.

In terms of biological activity, studies have shown that CAS No 278-08-0 exhibits potential as a modulator of ion channels and receptors, which are critical targets in therapeutic drug development. Recent research has focused on its ability to interact with G-protein coupled receptors (GPCRs), suggesting its role as a lead compound for developing new drugs targeting neurological disorders.

The synthesis of 3-Azabicyclo[3.2.0]heptane involves various strategies, including ring-closing metathesis, thermal cyclization, and organocatalytic approaches. Among these methods, transition-metal-catalyzed reactions have emerged as particularly efficient routes due to their high yields and selectivity.

From an environmental standpoint, the development of sustainable synthetic pathways for CAS No 278-08-0 is a growing area of interest. Researchers are exploring green chemistry principles to minimize waste and reduce energy consumption during its production.

In conclusion, CAS No 278-08-0 (3-Azabicyclo[3.2.0]heptane) stands out as a versatile compound with significant potential across multiple disciplines due to its unique structural features and reactivity profiles.

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Amadis Chemical Company Limited
(CAS:278-08-0)3-Azabicyclo[3.2.0]heptane
A918658
Purity:99%
Quantity:1g
Price ($):1905.0
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